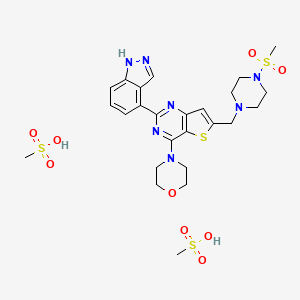

GDC-0941 ジメシル酸塩

概要

説明

科学的研究の応用

GDC-0941 dimethanesulfonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms of PI3K inhibition and its effects on cell proliferation, apoptosis, and autophagy.

Medicine: Undergoing clinical trials for the treatment of various cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. .

作用機序

GDC-0941 ジメシル酸塩は、クラスI PI3K酵素を選択的に阻害することによってその効果を発揮します。PI3Kの阻害は、細胞の成長、生存、増殖に不可欠なAKT経路とmTOR経路を含む下流シグナル伝達経路の抑制につながります。 これらの経路を阻害することにより、GDC-0941 ジメシル酸塩はアポトーシスを誘導し、腫瘍の増殖を阻害します。 .

生化学分析

Biochemical Properties

GDC-0941 dimethanesulfonate interacts with various biomolecules, particularly enzymes and proteins. It has been found to bind stably to human serum albumin (HSA), a protein that plays a crucial role in the transport and delivery of many drugs . The binding site of GDC-0941 dimethanesulfonate is positioned in subdomain IIA at Sudlow’s site I of HSA .

Cellular Effects

GDC-0941 dimethanesulfonate has significant effects on various types of cells and cellular processes. It inhibits the proliferation of HER2-amplified cells that harbor PIK3CA mutations . It also effectively inhibits both proliferation and viability of HER2-amplified breast cancer cells that are resistant to trastuzumab due to PTEN loss .

Molecular Mechanism

The molecular mechanism of GDC-0941 dimethanesulfonate involves its interaction with PI3Kα/δ. It acts as a potent inhibitor of these enzymes, thereby affecting the PI3K/Akt signaling pathway, which is often deregulated in cancer . The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GDC-0941 dimethanesulfonate have been observed to change over time. For instance, it has been found to induce variable degrees of necrosis in tumor tissue . Moreover, in combination with other drugs, the therapeutic activity of GDC-0941 dimethanesulfonate is dramatically enhanced, leading to more prominent histologic response, induction of apoptosis, and even more profound inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of GDC-0941 dimethanesulfonate vary with different dosages in animal models. In a first-in-human phase I trial, patients with solid tumors received GDC-0941 dimethanesulfonate at 14 dose levels from 15 to 450 mg once-daily . The study found that GDC-0941 dimethanesulfonate was well tolerated, and the most common toxicities were grade 1–2 nausea, rash, and fatigue .

Metabolic Pathways

GDC-0941 dimethanesulfonate is involved in the PI3K/Akt signaling pathway. By inhibiting PI3Kα/δ, it disrupts this pathway, which plays a crucial role in cell survival and growth .

Transport and Distribution

GDC-0941 dimethanesulfonate is transported and distributed within cells and tissues through its interaction with proteins such as HSA . It binds to HSA, which carries it throughout the body where it can exert its therapeutic effect .

準備方法

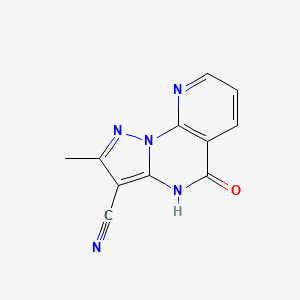

GDC-0941 ジメシル酸塩の合成には、チエノ[3,2-d]ピリミジン構造の調製から始まる複数の工程が含まれます。合成経路には、一般的に以下の工程が含まれます。

チエノ[3,2-d]ピリミジン核の形成: 適切な前駆体を制御された条件下で環化させることで行われます。

官能基化: 阻害活性を高めるために、核構造に様々な官能基を導入します。

GDC-0941 ジメシル酸塩の工業的な製造方法は、広く文献化されていませんが、おそらく大規模生産に最適化された同様の合成経路に従っていると考えられます。

化学反応解析

GDC-0941 ジメシル酸塩は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体になります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

GDC-0941 ジメシル酸塩は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。

化学反応の分析

GDC-0941 dimethanesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

GDC-0941 ジメシル酸塩は、その高い選択性と効力により、PI3K阻害剤の中でユニークな存在です。類似の化合物には、以下が含まれます。

BKM120: GDC-0941 ジメシル酸塩よりも幅広い活性スペクトルを持つ、別のPI3K阻害剤ですが、選択性は低いです。

BEZ235: 異なる作用機序を持ち、より広範囲な標的プロファイルを有する、PI3K/mTORデュアル阻害剤です。

イデラリシブ: 主に血液悪性腫瘍に使用される、PI3Kδ選択的阻害剤です。

GDC-0941 ジメシル酸塩は、PI3KαとPI3Kδアイソフォームを特異的に阻害する能力があるため、特定の種類の癌に特に効果的です。 .

特性

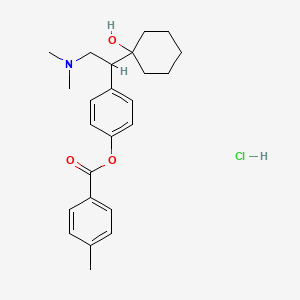

CAS番号 |

957054-33-0 |

|---|---|

分子式 |

C24H31N7O6S3 |

分子量 |

609.7 g/mol |

IUPAC名 |

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid |

InChI |

InChI=1S/C23H27N7O3S2.CH4O3S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19;1-5(2,3)4/h2-4,13-14H,5-12,15H2,1H3,(H,24,27);1H3,(H,2,3,4) |

InChIキー |

OZRVQTBMLHRDIR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O.CS(=O)(=O)O |

正規SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)